molecular formula C19H20O4 B2920368 3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde CAS No. 864665-02-1

3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde

Cat. No.: B2920368
CAS No.: 864665-02-1
M. Wt: 312.365
InChI Key: OQBOPHFLMVXIGQ-UHFFFAOYSA-N
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Description

3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzaldehydes, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of multiple functional groups, including methoxy, alkenyl, and aldehyde groups, makes this compound particularly interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with 2-(2-chloroethoxy)ethanol under basic conditions to form the intermediate ether. This intermediate is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) to yield the final aldehyde product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as manganese dioxide (MnO2) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Its derivatives may exhibit biological activities, making it a potential candidate for drug development.

  • Industry: It can be utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxybenzaldehyde: Similar structure but lacks the prop-1-enyl group.

  • 4-Ethoxybenzaldehyde: Similar structure but has an ethoxy group instead of a methoxy group.

  • 3,4-Dimethoxybenzaldehyde: Contains two methoxy groups on the benzene ring.

Uniqueness: 3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde is unique due to its combination of methoxy, alkenyl, and aldehyde groups, which contribute to its distinct chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatile nature and unique structure make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-5-15-8-9-18(19(13-15)21-2)23-11-10-22-17-7-4-6-16(12-17)14-20/h3-9,12-14H,10-11H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBOPHFLMVXIGQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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